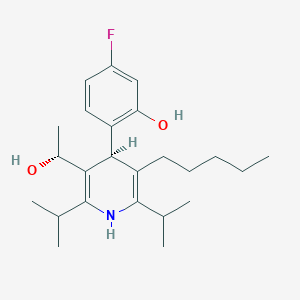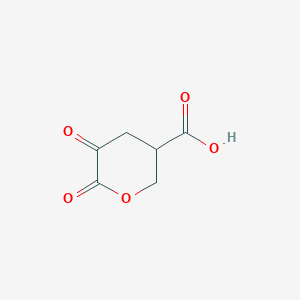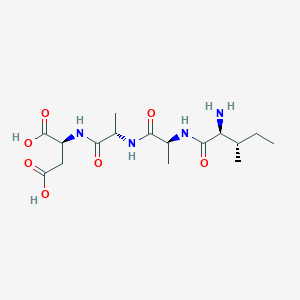
L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of the amino acids isoleucine, alanine, and aspartic acidThe molecular formula of this compound is C16H28N4O7 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This approach can be more cost-effective and scalable for large quantities .
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases, such as hydrochloric acid or sodium hydroxide, under elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are used.
Major Products Formed
Hydrolysis: Yields individual amino acids (isoleucine, alanine, and aspartic acid).
Oxidation and Reduction: Produces modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Isoleucyl-L-alanyl-D-arginine: A similar peptide with different amino acid composition, used in various biochemical studies.
Semaglutide: A polypeptide with a longer amino acid sequence, used as a therapeutic agent for type 2 diabetes.
Uniqueness
L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and the presence of both hydrophobic (isoleucine) and hydrophilic (aspartic acid) residues. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Propiedades
Número CAS |
647008-39-7 |
|---|---|
Fórmula molecular |
C16H28N4O7 |
Peso molecular |
388.42 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C16H28N4O7/c1-5-7(2)12(17)15(25)19-8(3)13(23)18-9(4)14(24)20-10(16(26)27)6-11(21)22/h7-10,12H,5-6,17H2,1-4H3,(H,18,23)(H,19,25)(H,20,24)(H,21,22)(H,26,27)/t7-,8-,9-,10-,12-/m0/s1 |
Clave InChI |
LSNLWOHDTCYRFL-NDCWEZFPSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
![2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide](/img/structure/B12580511.png)

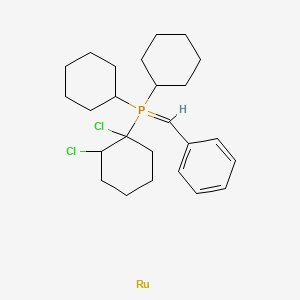
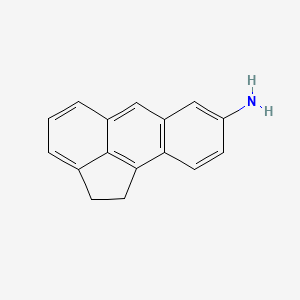
![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580529.png)
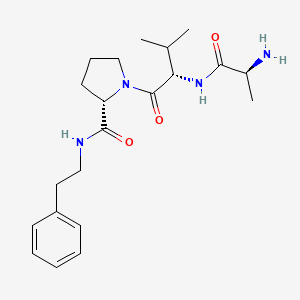
![9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B12580536.png)
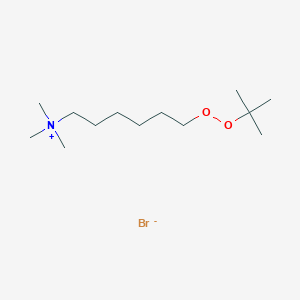
![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
